1,3-Di-HABA Kanamycin A

Description

Overview of Aminoglycoside Antibiotics: Structure, Function, and Therapeutic Significance

Aminoglycosides are a class of potent, broad-spectrum antibiotics renowned for their efficacy against a wide range of bacteria, particularly Gram-negative aerobes. wikipedia.orgucsd.edu Their chemical structure is characterized by amino sugars linked glycosidically to an aminocyclitol core, most commonly 2-deoxystreptamine (B1221613). nih.gov This unique structure is fundamental to their mechanism of action, which involves the inhibition of bacterial protein synthesis. nih.govcreative-diagnostics.com

Upon entering bacterial cells, aminoglycosides bind with high affinity to the 16S ribosomal RNA within the 30S ribosomal subunit. nih.govcreative-diagnostics.com This binding interferes with the translational process, causing misreading of the mRNA and the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death. drugbank.com Their bactericidal activity is concentration-dependent, meaning higher concentrations result in a more rapid killing of bacteria. britannica.com They also exhibit a post-antibiotic effect, where bacterial growth suppression continues even after the drug concentration falls below the minimum inhibitory concentration. britannica.com

Therapeutically, aminoglycosides are significant for treating serious infections, including those caused by Pseudomonas aeruginosa, Enterobacteriaceae, and Mycobacterium tuberculosis. nih.govcreative-diagnostics.com They are often used in combination with other antibiotics, such as beta-lactams, to produce synergistic effects, especially in severe infections like endocarditis. wikipedia.org The low incidence of allergic reactions also makes them valuable in emergency medical situations. creative-diagnostics.com

Kanamycin (B1662678) A as a Seminal Aminoglycoside: Discovery and Parent Compound Characteristics

Kanamycin A, often referred to simply as kanamycin, was a landmark discovery in the field of aminoglycoside antibiotics. It was isolated in 1957 by Hamao Umezawa from the bacterium Streptomyces kanamyceticus. wikipedia.org As a member of the aminoglycoside family, kanamycin consists of a central 2-deoxystreptamine ring linked to two amino sugars. google.com

The primary mechanism of action for kanamycin is the disruption of protein synthesis in susceptible bacteria. wikipedia.org It achieves this by binding to the 30S subunit of the bacterial ribosome, which leads to the misreading of the genetic code on the messenger RNA (mRNA). drugbank.com This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the formation of non-functional proteins and ultimately, bacterial cell death. drugbank.com

Kanamycin has historically been used to treat a variety of severe bacterial infections. wikipedia.org However, its clinical utility has been somewhat limited by its toxicity profile compared to other aminoglycosides. wikipedia.org Despite this, kanamycin remains a crucial tool in molecular biology as a selective agent for isolating bacteria that have incorporated a kanamycin resistance gene. wikipedia.org

Evolution of Aminoglycoside Modifications and the Rationale for Derivatization

The widespread use of aminoglycosides has inevitably led to the emergence of bacterial resistance, a primary driver for the chemical modification of these antibiotics. mdpi.com Bacteria have developed several mechanisms to counteract the effects of aminoglycosides, with the most common being the production of aminoglycoside-modifying enzymes (AMEs). mdpi.com These enzymes, which include acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the structure of the antibiotic, preventing it from binding to its ribosomal target. mdpi.commdpi.com

To combat this resistance, scientists have focused on creating semi-synthetic derivatives of natural aminoglycosides. The rationale behind this derivatization is to modify the sites on the antibiotic molecule that are targeted by AMEs, thereby restoring antibacterial activity. mdpi.com A prime example of this strategy is the development of amikacin (B45834), a derivative of kanamycin A. asm.org By adding an (S)-4-amino-2-hydroxybutyryl (AHB) group to the N-1 position of the 2-deoxystreptamine ring, amikacin is able to resist inactivation by many AMEs. mdpi.comasm.org

Beyond overcoming resistance, derivatization also aims to improve the therapeutic profile of aminoglycosides by potentially increasing their potency and selectivity for the bacterial ribosome over human ribosomes, which could lead to reduced toxicity. acs.org These modifications have led to a renewed interest in the aminoglycoside class as a valuable weapon against multidrug-resistant bacteria. nih.gov

Historical Development and Significance of 1,3-Di-HABA Kanamycin A within Aminoglycoside Research

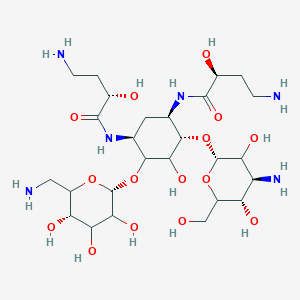

The development of this compound is a direct result of the ongoing efforts to enhance the efficacy of aminoglycoside antibiotics. This compound is a derivative of Kanamycin A, distinguished by the attachment of two (S)-4-amino-2-hydroxybutyric acid (HABA) moieties at the 1 and 3 positions of the 2-deoxystreptamine ring. The introduction of HABA-modified derivatives like amikacin represented a significant advancement in overcoming enzymatic inactivation by bacterial enzymes. smolecule.com

Initially identified as a synthetic byproduct during the production of amikacin, this compound later garnered interest for its own unique properties. smolecule.com Research has indicated that these specific modifications may lead to enhanced binding to the bacterial ribosome and an improved resistance profile compared to the parent compound. smolecule.com

The significance of this compound lies in its potential to further expand the arsenal (B13267) of aminoglycosides effective against resistant bacterial strains. Its well-defined structure also makes it a valuable reference standard in the analytical identification and quantification of Kanamycin A and its derivatives. smolecule.com The study of such derivatives continues to be a critical area of research in the fight against antibiotic resistance.

Properties

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,5S)-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-8-5-9(32-24(43)11(35)2-4-28)22(47-26-19(40)18(39)16(37)12(6-29)44-26)20(41)21(8)46-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10+,11+,12?,13?,14+,15-,16-,17?,18?,19?,20?,21+,22?,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNATBKIPCIZAA-DCOVVSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(C([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)N)O)NC(=O)[C@H](CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N6O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747630 | |

| Record name | (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927821-99-6 | |

| Record name | (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1,3 Di Haba Kanamycin a

Chemical Synthesis Pathways to 1,3-Di-HABA Kanamycin (B1662678) A

1,3-Di-HABA Kanamycin A is not typically a target for direct synthesis but is rather an impurity formed during the production of Amikacin (B45834). veeprho.comlgcstandards.com The synthesis of Amikacin involves the regioselective acylation of the N-1 amino group of the 2-deoxystreptamine (B1221613) ring of Kanamycin A with the L-isomer of 4-amino-2-hydroxybutyric acid (L-HABA). This specific modification is crucial for Amikacin's ability to resist inactivation by several aminoglycoside-modifying enzymes. mdpi.comnih.gov

The synthetic process often begins with the protection of the more reactive amino groups at the 3 and 6' positions of Kanamycin A, for instance, by using benzyloxycarbonyl (Cbz) protecting groups. google.com The protected Kanamycin A is then reacted with an activated form of L-HABA. However, the amino group at the 3'' position on the 3-amino-3-deoxy-glucose ring also possesses a degree of reactivity. In the absence of perfect regioselectivity, this site can also undergo acylation, leading to the formation of the di-acylated byproduct, this compound. google.comgoogle.com One patented synthesis method reports the formation of a mixture containing Amikacin alongside unreacted Kanamycin and a "diacylation product with L-HABA in N-1 and N-3''." google.com

Regioselective Acylation Strategies in Aminoglycoside Synthesis

A primary challenge in the chemical modification of aminoglycosides like Kanamycin A is achieving regioselectivity. The Kanamycin A molecule has four amino groups (at positions N-1, N-3, N-6', and N-3'') with different nucleophilicities, making selective acylation difficult. The synthesis of Amikacin requires the specific acylation of the N-1 amino group.

To achieve this, chemists employ several strategies:

Protecting Groups: The amino groups at the N-3 and N-6' positions are generally more reactive than the N-1 amino group. Therefore, they are often protected before the acylation step. Common protecting groups include benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc). google.comnih.gov

Metal Chelation: Another strategy involves the use of bivalent metal cations such as zinc (Zn²⁺), copper (Cu²⁺), or nickel (Ni²⁺). google.com These cations can form coordination complexes with the Kanamycin A molecule. This complexation is thought to sterically hinder the amino groups at the 3 and 6' positions, leaving the N-1 amino group more accessible for the incoming acylating agent. google.com

Despite these advanced strategies, the reaction is often not perfectly selective. A portion of the reactant may undergo acylation at both the desired N-1 position and the less reactive N-3'' position, resulting in the formation of this compound as an impurity. google.comgoogle.com The control of reaction conditions, such as pH and solvent systems, is crucial to maximize the yield of the desired mono-acylated product (Amikacin) and minimize the formation of di-acylated and other byproducts. google.com

Characterization of this compound as a Synthetic Byproduct of Amikacin

This compound is a well-characterized impurity associated with the synthesis of Amikacin. lgcstandards.com Due to its potential presence in the final active pharmaceutical ingredient, it is critical to monitor and control its levels to ensure the purity and quality of Amikacin. Consequently, this compound is utilized as a certified reference standard in the pharmaceutical industry. axios-research.comaquigenbio.com Its availability allows for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify its presence in batches of Amikacin. lgcstandards.comaxios-research.comaquigenbio.com

The fundamental chemical properties of this compound have been clearly defined.

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(((2S,3R,4S,5S,6R)-4-((S)-4-amino-2-hydroxybutanamido)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide | veeprho.comchemicea.comalentris.org |

| CAS Number | 197909-66-3 | veeprho.comaxios-research.com |

| Molecular Formula | C₂₆H₅₀N₆O₁₅ | axios-research.com |

| Molecular Weight | 686.71 g/mol | axios-research.com |

Analogous Chemical Modifications at C-1 and C-3 Positions in Aminoglycoside Scaffolds

The chemical modification of the Kanamycin A scaffold at the N-1 and N-3 positions is a cornerstone of strategies to combat bacterial resistance. Bacteria often develop resistance by producing aminoglycoside-modifying enzymes (AMEs) that alter the structure of the antibiotic, preventing it from binding to its ribosomal target. mdpi.comfrontiersin.org

N-1 Position Modifications: The addition of the (S)-4-amino-2-hydroxybutyryl (HABA) side chain at the N-1 position of Kanamycin A to produce Amikacin is a clinically successful example of this strategy. This modification sterically hinders the action of several AMEs, including aminoglycoside N-acetyltransferases (AACs) and O-phosphotransferases (APHs), that would otherwise inactivate the parent molecule. mdpi.comnih.gov A similar approach was used to develop Arbekacin, which features an N-1 HABA modification on the dibekacin (B1670413) scaffold and is effective against certain methicillin-resistant Staphylococcus aureus (MRSA) strains. mdpi.com

N-3 Position Modifications: The N-3 amino group of the 2-deoxystreptamine ring is a primary target for a class of resistance enzymes known as AAC(3). nih.govasm.org These enzymes catalyze the acetylation of the N-3 amino group, rendering the antibiotic ineffective. While direct acylation at the N-3 position, as seen in this compound, is a synthetic byproduct, the strategic modification of other positions can indirectly protect the N-3 site. For instance, the acylation of the N-1 amino group in butirosin (B1197908) and Amikacin has been shown to protect the molecule against 3-N-acetylation by AAC(3) enzymes. asm.org This demonstrates the intricate structure-activity relationships where modification at one site can influence the susceptibility of another site to enzymatic attack.

The table below summarizes key modifications and their strategic purpose.

| Parent Aminoglycoside | Position of Modification | Added Group | Resulting Compound | Purpose of Modification | Source |

|---|---|---|---|---|---|

| Kanamycin A | N-1 | (S)-4-amino-2-hydroxybutyryl (HABA) | Amikacin | Steric hindrance of AMEs (e.g., AAC(3), ANT(2'')) | mdpi.comnih.gov |

| Dibekacin | N-1 | (S)-4-amino-2-hydroxybutyryl (HABA) | Arbekacin | Overcome resistance in MRSA | mdpi.com |

| Kanamycin A | N-1 and N-3'' | (S)-4-amino-2-hydroxybutyryl (HABA) | This compound | Synthetic byproduct (impurity) | google.com |

Molecular Mechanisms of Action of 1,3 Di Haba Kanamycin a

Interaction with Bacterial Ribosomal Subunits: Primary Target and Binding Dynamics

The primary intracellular target for 1,3-Di-HABA Kanamycin (B1662678) A, like all aminoglycosides, is the bacterial ribosome, specifically the 30S ribosomal subunit. drugbank.comnih.gov These antibiotics are polycationic molecules, which facilitates their high-affinity binding to the negatively charged ribosomal RNA (rRNA). researchgate.net The binding is considered irreversible and is a critical first step in its bactericidal action. drugbank.com This interaction effectively disrupts the normal functioning of the ribosome, which is essential for translating messenger RNA (mRNA) into proteins. mcmaster.caresearchgate.net The binding event interferes with the initiation of protein synthesis and the elongation of the polypeptide chain. drugbank.comnih.gov

Specificity of Binding to the 16S rRNA Decoding A-Site

The binding of 1,3-Di-HABA Kanamycin A to the 30S subunit is highly specific. It targets a precise region known as the aminoacyl-tRNA accommodation site, or the A-site. nih.gov This site is located within helix 44 (h44) of the 16S rRNA. mdpi.comnih.gov The interaction is mediated by a network of hydrogen bonds between the antibiotic molecule and specific nucleotides of the rRNA. researchgate.netresearchgate.net For the parent compound, Kanamycin A, critical contacts are made with nucleotides such as A1408, C1409, and G1491. researchgate.netresearchgate.net The binding of the aminoglycoside to the A-site induces a conformational change, displacing two key adenine (B156593) residues, A1492 and A1493. researchgate.net This displacement mimics the state of the ribosome when a correct codon-anticodon pair is formed, which is a key factor in the drug's ability to cause misreading.

| Interacting Component | Key Nucleotides/Residues | Type of Interaction |

| Kanamycin A Core | A1408 | Hydrogen Bonds researchgate.netresearchgate.net |

| G1491 | Stacking Interaction nih.govresearchgate.net | |

| C1409, G1491 | Hydrogen Bonds researchgate.net | |

| Protein S12 | Amino Acid Contact drugbank.com |

Perturbation of Ribosomal Fidelity and Inhibition of Protein Synthesis

By binding to the decoding A-site, this compound disrupts the fidelity of translation. researchgate.net The drug's presence causes the ribosome to misread the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. drugbank.comnih.govresearchgate.net This results in the synthesis of nonfunctional or aberrant proteins. researchgate.net The accumulation of these faulty proteins within the bacterial cell is highly toxic and contributes to cell death. researchgate.net

Furthermore, the binding of the antibiotic can physically block the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon. nih.gov This interference with the initiation complex and the elongation cycle effectively halts protein synthesis, which is ultimately lethal for the bacterium. drugbank.com Studies on Kanamycin A have shown it stimulates missense errors during translation. nih.gov

Distinct Molecular Interactions Conferred by the 1,3-Di-HABA Moieties

This compound is structurally distinct from its parent compound due to the presence of two (S)-4-amino-2-hydroxybutanamido (HABA) side chains. This modification is analogous to that of Amikacin (B45834), a semisynthetic derivative of Kanamycin A that contains a single HABA moiety. nih.gov In Amikacin, this HABA group provides a significant advantage by forming additional interactions with the ribosome. nih.gov

The HABA side chain in Amikacin forms three extra hydrogen bonds with nucleotides C1496, G1497, and m³U1498 in helix 44 of the 16S rRNA. nih.gov It is therefore highly probable that the two HABA moieties of this compound establish an even more extensive network of contacts within the ribosomal A-site. These additional interactions would be expected to increase the binding affinity of the molecule for its target compared to Kanamycin A. This enhanced binding can lead to a more potent inhibition of ribosomal function. Moreover, the HABA moieties provide steric hindrance that can protect the antibiotic from inactivation by certain bacterial aminoglycoside-modifying enzymes, a common mechanism of resistance. asm.org

Comparative Analysis of Ribosome Inhibition Profiles with Kanamycin A and Other Aminoglycosides

The ribosome inhibition profile of this compound can be understood by comparing it with Kanamycin A and its mono-substituted counterpart, Amikacin.

Kanamycin A: Binds effectively to the A-site and induces significant misreading and protein synthesis inhibition. drugbank.comnih.gov However, it is susceptible to inactivation by a variety of aminoglycoside-modifying enzymes. asm.org

Amikacin: The single HABA moiety enhances its binding to the ribosome and confers a broader spectrum of activity. nih.gov Amikacin is a more potent inhibitor of tRNA translocation and ribosome recycling compared to Kanamycin A. nih.gov The HABA group also provides protection against many enzymes that inactivate Kanamycin A. nih.gov

This compound: As a di-substituted derivative, it is predicted to have an even higher affinity for the ribosomal A-site than Amikacin due to the potential for more extensive hydrogen bonding from its two HABA groups. This could translate into a more profound perturbation of ribosomal fidelity and a stronger inhibition of protein synthesis. The presence of two such side chains might also offer enhanced resistance to enzymatic modification.

| Compound | Key Structural Feature | Effect on Ribosome Inhibition |

| Kanamycin A | Unsubstituted 2-deoxystreptamine (B1221613) core | Induces misreading and inhibits translocation drugbank.com |

| Amikacin | Single HABA moiety at N1 position | Enhanced binding affinity; stronger inhibition of translocation and ribosome recycling than Kanamycin A nih.gov |

| This compound | Two HABA moieties | Predicted to have further enhanced binding affinity and potentially more potent inhibitory activity |

Interaction of 1,3 Di Haba Kanamycin a with Bacterial Aminoglycoside Resistance Mechanisms

Evasion Strategies Against Aminoglycoside Modifying Enzymes (AMEs)

AMEs represent the most prevalent cause of clinical resistance to aminoglycosides. nih.gov These enzymes inactivate the antibiotics by covalently modifying specific amino or hydroxyl groups on the molecule. nih.gov They are broadly classified into three families: Aminoglycoside N-Acetyltransferases (AACs), Aminoglycoside O-Phosphotransferases (APHs), and Aminoglycoside O-Nucleotidyltransferases (ANTs). nih.govnih.gov The structure of an aminoglycoside dictates its susceptibility to these enzymes. The semi-synthetic aminoglycoside Amikacin (B45834), which is derived from Kanamycin (B1662678) A by adding a single HABA group at the N-1 position, was specifically designed to resist enzymatic modification. mdpi.com 1,3-Di-HABA Kanamycin A, featuring two such HABA groups, is hypothesized to build upon this strategy.

AACs catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside, thereby preventing its binding to the ribosome. nih.gov Kanamycin A is susceptible to several AACs, including AAC(6'), AAC(2'), and AAC(3). The addition of the HABA group at the N-1 position in Amikacin provides steric hindrance that protects against modification by certain AMEs that target adjacent sites. For this compound, the presence of HABA groups at both the N-1 and N-3'' positions would logically confer protection against enzymatic activities targeting these specific amino groups, such as AAC(3). This dual modification is expected to provide a broader shield against a range of acetyltransferases compared to its parent compounds.

APHs inactivate aminoglycosides by transferring a phosphate (B84403) group from ATP to a hydroxyl group. nih.gov The most clinically significant enzyme in this class is APH(3'), which phosphorylates the 3'-hydroxyl group of Kanamycin A, rendering it inactive. mdpi.com The development of Amikacin was a landmark in overcoming this resistance mechanism. The HABA side chain at the N-1 position sterically obstructs the binding of APH(3') to the 3'-hydroxyl group, making Amikacin a poor substrate for this enzyme. mdpi.com Since this compound retains this critical N-1 HABA modification, it is also expected to exhibit strong resistance to inactivation by APH(3') enzymes. nih.gov

ANTs, also known as adenylyltransferases, catalyze the transfer of an adenylyl group from ATP to a hydroxyl group on the aminoglycoside. nih.gov Kanamycin A can be inactivated by enzymes such as ANT(4') and ANT(2''). The HABA modifications in this compound are located on the 2-deoxystreptamine (B1221613) and glucosamine (B1671600) rings, respectively, which are distant from the 2'' and 4' hydroxyl groups on the kanosamine ring that are targeted by these ANTs. Consequently, similar to Amikacin, this compound may remain susceptible to inactivation by certain nucleotidyltransferases.

| Aminoglycoside | Susceptibility to AACs (e.g., AAC(3)) | Susceptibility to APHs (e.g., APH(3')) | Susceptibility to ANTs (e.g., ANT(2'')) |

|---|---|---|---|

| Kanamycin A | Susceptible | Susceptible | Susceptible |

| Amikacin | Resistant (due to N-1 HABA) | Resistant (due to N-1 HABA) | Susceptible |

| This compound (Inferred) | Resistant (due to N-1 and N-3'' HABA) | Resistant (due to N-1 HABA) | Susceptible |

Impact on Ribosomal Methylation Resistance (e.g., 16S rRNA methyltransferases)

A more formidable resistance mechanism involves the modification of the antibiotic's target, the 16S rRNA within the bacterial ribosome. drugbank.com Acquired 16S rRNA methyltransferases, such as ArmA and NpmA, post-transcriptionally methylate specific nucleotides in the A-site of the ribosome, most commonly at positions G1405 or A1408. nih.govmdpi.com This methylation drastically reduces the binding affinity of most clinically relevant aminoglycosides, including Kanamycin and Amikacin, leading to high-level resistance that often spans the entire class of 4,5- and 4,6-disubstituted 2-deoxystreptamine drugs. drugbank.commdpi.com

Since this resistance mechanism alters the drug target rather than the drug itself, structural modifications to the aminoglycoside molecule are generally ineffective at overcoming it. Therefore, it is highly probable that this compound, despite its HABA side chains, would be rendered inactive against bacterial strains that express these potent 16S rRNA methyltransferase enzymes. drugbank.com

Modulation of Bacterial Efflux Pump Systems

Bacterial efflux pumps are membrane proteins that actively transport a wide range of toxic compounds, including antibiotics, out of the cell, thereby reducing their intracellular concentration to sub-therapeutic levels. nih.govnih.gov In Gram-negative bacteria, tripartite systems like the Resistance-Nodulation-Division (RND) family are major contributors to intrinsic and acquired multidrug resistance. nih.gov Aminoglycosides are known substrates for some of these pump systems.

Currently, there is a lack of specific research data detailing whether this compound is recognized and transported by bacterial efflux pumps, or if its activity is modulated by them. The increased size and altered charge distribution resulting from the two HABA groups could potentially affect its interaction with efflux pump proteins, but without direct experimental evidence, its status as an efflux pump substrate remains unknown. The development of efflux pump inhibitors (EPIs) is an active area of research aimed at restoring the efficacy of antibiotics that are subject to efflux-mediated resistance. nih.govhospitalpharmacyeurope.com

Mechanisms of Bacterial Cell Wall Permeation and Intracellular Accumulation

For an aminoglycoside to reach its ribosomal target, it must first cross the bacterial cell envelope. In Gram-negative bacteria, this involves a multi-step process: initial diffusion through porin channels in the outer membrane, followed by an energy-dependent transport across the cytoplasmic (inner) membrane. This uptake process is often the rate-limiting step for aminoglycoside activity.

| Resistance Mechanism | General Effect on Aminoglycosides | Inferred Impact on this compound |

|---|---|---|

| 16S rRNA Methylation | Prevents drug-target binding, causing high-level resistance. drugbank.com | Likely ineffective against bacteria with this mechanism. |

| Efflux Pumps | Reduces intracellular drug concentration. nih.gov | Interaction is currently unknown; susceptibility is possible. |

| Reduced Permeability/Uptake | Limits access to the intracellular ribosomal target. nih.gov | Uptake efficiency is currently unknown; could be a limiting factor. |

Structure Activity Relationship Sar Studies of 1,3 Di Haba Kanamycin a and Its Analogues

Contribution of 1,3-Di-HABA Modifications to Biological Activity and Selectivity

The addition of HABA moieties to the Kanamycin (B1662678) A scaffold is a key strategy for enhancing antibacterial activity, particularly against resistant pathogens. The primary mechanism of resistance to aminoglycosides is enzymatic modification by aminoglycoside-modifying enzymes (AMEs), which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). nih.govresearchgate.net These enzymes alter functional groups on the antibiotic, preventing it from binding effectively to its target, the 16S rRNA A-site in the bacterial ribosome. nih.gov

The single HABA chain at the N-1 position in Amikacin (B45834) is highly effective because it sterically hinders the approach of several AMEs, including AAC(6'), APH(3'), and ANT(4'), which target nearby functional groups. nih.govsemanticscholar.org This modification successfully restores activity against many strains that are resistant to the parent compound, Kanamycin A.

Role of Specific Functional Groups within the 1,3-Di-HABA Kanamycin A Scaffold in Target Binding

The antibacterial activity of aminoglycosides stems from their high-affinity binding to the decoding A-site of the bacterial 16S rRNA. nih.gov This interaction disrupts protein synthesis, leading to mistranslation and ultimately cell death. The binding is mediated by a network of hydrogen bonds between the antibiotic's hydroxyl and amino groups and the rRNA nucleotides. nih.govresearchgate.net

The Kanamycin A scaffold provides the essential framework for this interaction. Key functional groups involved in binding include:

Rings I and II (the neamine (B104775) core): This core structure is primarily responsible for sequence-specific recognition of the A-site. nih.gov

Amino Groups: The protonated amino groups at positions 1, 3, 6', and 3'' are crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of rRNA. The 6'-NH2 and 2'-NH2 groups on Ring I are particularly important for activity. nih.govresearchgate.net

Hydroxyl Groups: The hydroxyl groups, especially those at the 3' and 4' positions of Ring I, form critical hydrogen bonds with key nucleotides like A1492 and A1493 in the A-site. nih.gov

Comparative SAR with Other Kanamycin A Derivatives and Amikacin

The evolution of Kanamycin derivatives demonstrates various strategies to combat resistance and improve efficacy. A comparison of this compound with its predecessors highlights the significance of targeted modifications.

| Compound | Key Structural Modification(s) | Activity Against AME-Producing Strains | Rationale for Modification |

| Kanamycin A | Parent compound | Susceptible to many AMEs (APH(3'), AAC(6'), etc.) | Baseline structure |

| Kanamycin B | 2'-amino group (instead of 2'-OH) | Similar susceptibility to Kanamycin A | Natural variant |

| Tobramycin | 3'-deoxy-Kanamycin B | Resistant to APH(3') | Removal of the target hydroxyl group |

| Dibekacin (B1670413) | 3',4'-dideoxy-Kanamycin B | Resistant to APH(3') and ANT(4') | Removal of two target hydroxyl groups |

| Amikacin | 1-N-HABA-Kanamycin A | Resistant to APH(3'), ANT(4'), AAC(6'), etc. | Steric hindrance of AME access to multiple sites |

| This compound | 1,3-di-N-HABA-Kanamycin A | Hypothesized to have broader resistance profile than Amikacin | Steric hindrance at N-1 and direct protection/hindrance at N-3 |

Kanamycin A vs. Amikacin: The addition of a single HABA group at the N-1 position transformed Kanamycin A into the clinically powerful Amikacin. This modification serves as a steric shield, blocking the action of enzymes that modify the 3'-OH, 4'-OH, and 6'-NH2 groups, thus overcoming the most common forms of resistance. semanticscholar.orgnih.gov

Deoxy Derivatives (Tobramycin, Dibekacin): These compounds exemplify a different strategy: removing the functional groups that AMEs target. Tobramycin lacks the 3'-hydroxyl group, making it impervious to APH(3'). semanticscholar.org Dibekacin goes a step further by removing both the 3' and 4' hydroxyls. This "target removal" approach is effective but can be overcome by other enzymes like AAC(6'). semanticscholar.org

This compound vs. Amikacin: The structure of this compound suggests a cumulative effect. It incorporates the proven N-1 HABA shield of Amikacin while also modifying the N-3 position, a site targeted by AAC(3) enzymes. This dual modification could theoretically offer a more robust defense against a wider array of AMEs than Amikacin alone.

Design Principles for Overcoming Aminoglycoside Resistance through Structural Modifications

The study of Kanamycin derivatives, including the hypothetical analysis of this compound, reveals several key design principles for developing next-generation aminoglycosides capable of overcoming bacterial resistance:

Steric Hindrance: The most successful strategy to date is the addition of bulky substituents at positions that sterically block the access of AMEs to their target sites. The N-1 HABA modification of Amikacin is the archetypal example of this principle. researchgate.netnih.gov The 1,3-di-HABA structure represents a logical extension of this concept.

Target Site Modification/Removal: Directly modifying or removing the specific hydroxyl or amino groups that are targets for enzymatic inactivation is a proven strategy. This includes deoxygenation (e.g., Tobramycin) or modification of key amino groups. semanticscholar.orgnih.gov For instance, selective modification of the 3''-amino group has been shown to maintain activity against strains expressing acetyl- and nucleotidyl-transferases. nih.govresearchgate.net

Enhancement of Ribosomal Binding: Modifications should not only evade AMEs but also maintain or enhance affinity for the ribosomal A-site. Introducing new functional groups, like those on the HABA side chain, that can form additional hydrogen bonds or electrostatic interactions with the rRNA can increase the intrinsic activity of the antibiotic. nih.gov

Advanced Biophysical and Spectroscopic Characterization of 1,3 Di Haba Kanamycin a Interactions

X-ray Crystallography and Cryo-Electron Microscopy of Ribosomal Complexes with 1,3-Di-HABA Kanamycin (B1662678) A (and analogous compounds)

High-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for visualizing the precise binding mode of antibiotics to the ribosome. While a specific structure for 1,3-Di-HABA Kanamycin A is not publicly available, extensive research on analogous compounds, particularly the parent Kanamycin A and its mono-substituted analog Amikacin (B45834), provides a robust framework for understanding its interactions.

X-ray Crystallography has been successfully used to solve the structure of Amikacin bound to an oligonucleotide model of the bacterial ribosomal A site at a resolution of 2.7 Å. nih.gov Amikacin is a derivative of Kanamycin A, featuring a single L-HABA ((S)-4-amino-2-hydroxybutyryl) group at the N1 position of the central 2-deoxystreptamine (B1221613) (ring II). The crystal structure revealed that the core Kanamycin scaffold binds to the A site in a manner nearly identical to the parent compound. nih.gov The key interactions involve the neamine (B104775) moiety (rings I and II) making specific hydrogen bonds with the RNA, notably with the universally conserved nucleotides A1408, G1491, A1492, and A1493. nih.gov Crucially, the L-HABA group of Amikacin forms additional direct hydrogen bonds with the A site, specifically between its hydroxyl group and N4 of C1496, and its terminal amino group and the O6 of G1497. nih.gov These extra contacts are credited with providing a higher affinity for the bacterial A site. nih.gov For this compound, which has two HABA moieties, it is hypothesized that these groups would seek to form similar stabilizing interactions, potentially with other accessible regions of the A site, further enhancing binding affinity.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large, dynamic macromolecular complexes like the ribosome at near-atomic resolution. nih.gov Recent studies have yielded ribosome structures with various bound antibiotics at resolutions between 1.6 to 2.2 Å. nih.gov This level of detail allows for the precise mapping of drug-target interactions, including the visualization of mediating solvent networks. nih.gov Cryo-EM would be an ideal method to study the this compound-ribosome complex, as it can capture the compound bound to the entire 70S ribosome in different functional states. researchgate.net This would not only confirm the binding site and orientation but also reveal any conformational changes induced in the ribosome upon binding, providing critical insights into the mechanism of translational inhibition.

| Technique | Target | Compound | Resolution | Key Findings |

| X-ray Crystallography | Bacterial Ribosomal A Site Oligonucleotide | Amikacin | 2.7 Å | Core scaffold binds like Kanamycin A; L-HABA group forms additional H-bonds with C1496 and G1497, enhancing affinity. nih.gov |

| X-ray Crystallography | Bacterial Ribosomal A Site Oligonucleotide | Kanamycin A | 2.2 - 3.0 Å | Neamine moiety (rings I & II) inserts into the A site, forming conserved H-bonds and stabilizing a bulged-out conformation of A1492 and A1493. nih.gov |

| Cryo-Electron Microscopy | Bacterial 70S Ribosome | Various Aminoglycosides | 1.6 - 2.2 Å | Provides high-resolution models of antibiotic-ribosome interactions, including solvent networks, within the context of the full ribosomal machinery. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions in solution, providing data on structure, dynamics, and binding interfaces without the need for crystallization. nih.gov For this compound, NMR can elucidate the specific atoms and functional groups involved in the interaction with its RNA target.

NMR studies on Kanamycin A and B have enabled the complete assignment of their proton signals using 2D NMR methods, which is a prerequisite for detailed structural analysis. nih.gov By observing changes in chemical shifts of the antibiotic's protons upon titration with the ribosomal A site RNA, one can map the binding interface. Protons that experience significant chemical shift perturbations are likely at or near the site of interaction.

Furthermore, NMR can be used to determine the pKa values of the individual amino groups in aminoglycosides like Amikacin. researchgate.netscilit.com The protonation state of these groups is critical for the electrostatic interactions that drive the initial association with the negatively charged phosphate (B84403) backbone of ribosomal RNA. For this compound, knowing the pKa of each of its six amino groups (four on the Kanamycin core and two on the HABA side chains) is essential for a complete understanding of its binding energetics.

Advanced NMR experiments, such as monitoring the kinetics of N-methylation in the presence and absence of the RNA target, can reveal which amino groups are protected by binding. nih.gov The degree of protection for each amine provides a quantitative measure of its involvement in the interaction with the RNA. nih.gov This approach could precisely identify which of the HABA moieties and core amino groups of this compound are most deeply engaged in the binding pocket.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of biomolecular interactions. harvard.edunih.gov It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), dissociation constant (K_d), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov

In a typical ITC experiment for this compound, a solution of the compound would be titrated into a sample cell containing the target ribosomal RNA. The resulting heat changes are measured to generate a binding isotherm. This provides a complete thermodynamic profile of the interaction.

Table: Example Thermodynamic Parameters from ITC for Kanamycin-DNA Interaction

| Parameter | Value | Unit | Interpretation |

|---|---|---|---|

| Binding Constant (K_a) | ~1 x 10⁴ | M⁻¹ | Indicates a moderate binding affinity. iaea.org |

| Stoichiometry (n) | ~1 | - | Suggests a 1:1 binding ratio of drug to binding site. |

| Enthalpy Change (ΔH) | Favorable (Negative) | kcal/mol | The binding process is exothermic, driven by the formation of non-covalent bonds. iaea.org |

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. jacksonimmuno.com It provides valuable kinetic data, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on). researchgate.net

To analyze the interaction of this compound, an SPR experiment would typically involve immobilizing the target, such as an oligonucleotide representing the ribosomal A site, onto the surface of a sensor chip. nih.gov A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized RNA causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram. jacksonimmuno.com

The "association phase" of the sensorgram reveals how quickly the compound binds to the target (k_on), while the "dissociation phase" (when the flow is switched back to buffer) shows how quickly it dissociates (k_off). jacksonimmuno.com This kinetic information is crucial; for an antibiotic, a fast 'on-rate' and a very slow 'off-rate' are often desirable, as this leads to a longer residence time on the target and sustained inhibition. Comparing the kinetic profiles of Kanamycin A, Amikacin, and this compound would directly quantify the impact of the HABA substitutions on binding and dissociation rates.

Table: Representative Kinetic Data Obtainable from SPR

| Parameter | Symbol | Unit | Description |

|---|---|---|---|

| Association Rate Constant | k_on | M⁻¹s⁻¹ | The rate at which the compound binds to its target. |

| Dissociation Rate Constant | k_off | s⁻¹ | The rate at which the compound-target complex dissociates. |

| Dissociation Constant | K_D | M | A measure of binding affinity; lower K_D indicates higher affinity. |

Fluorescence Spectroscopy for Conformational Dynamics and Binding Site Characterization

Fluorescence spectroscopy offers a sensitive means to study binding events and associated conformational changes. These methods can be applied to characterize the interaction of this compound with its ribosomal target.

One common approach is a competitive displacement assay. In this setup, a fluorescent probe known to bind to the ribosomal A site is used. When this compound is introduced, it competes with the probe for the binding site. The displacement of the fluorescent probe leads to a change in its fluorescence signal (either quenching or enhancement), which can be monitored to determine the binding affinity of the competing compound. This method was used to demonstrate that Kanamycin interacts with DNA via groove binding. iaea.org

Another powerful technique involves site-specifically replacing a base in the RNA target with a fluorescent analogue, such as 2-aminopurine (B61359) (2-AP). The fluorescence of 2-AP is highly sensitive to its local environment. When this compound binds to the RNA, it can induce conformational changes that alter the fluorescence of the 2-AP probe, providing insights into the binding mechanism and the dynamics of the RNA in response to ligand binding.

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for Advanced Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are fundamental analytical tools for confirming the identity, purity, and stability of compounds like this compound.

HPLC is the primary method for assessing the purity of the compound. lgcstandards.com Various HPLC methods have been developed for the analysis of aminoglycosides. oup.comthermofisher.com For this compound, a reversed-phase HPLC method coupled with a detector such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often used, as the molecule lacks a strong UV chromophore. thermofisher.com Certificates of analysis for this compound typically report purity levels determined by HPLC, which are essential for ensuring the reliability of data from biophysical experiments. lgcstandards.com

Mass Spectrometry (MS) provides an accurate measurement of the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry can verify the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) is used for structural elucidation. nih.gov In MS/MS, the parent ion corresponding to this compound is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint of the molecule, confirming the connectivity of the sugar rings and the location of the HABA substitutions. nih.govcancer.gov This technique is crucial for distinguishing between isomers and confirming the structure of synthetic derivatives.

Table: Purity and Mass Data for this compound

| Technique | Parameter | Result | Source |

|---|---|---|---|

| HPLC | Purity | >95% | lgcstandards.comlgcstandards.com |

| HPLC-ELSD | Purity | 98.35% | lgcstandards.com |

| MS | Molecular Formula | C₂₆H₅₀N₆O₁₅ | lgcstandards.com |

| MS | Molecular Weight | 686.71 g/mol | lgcstandards.com |

Computational and Theoretical Studies on 1,3 Di Haba Kanamycin a

Molecular Docking and Dynamics Simulations of Ribosomal and Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are foundational techniques in computational biology used to predict and analyze the interaction between a ligand, such as an antibiotic, and its biological target. For 1,3-Di-HABA Kanamycin (B1662678) A, the primary target is the bacterial ribosome, specifically the 16S rRNA A-site, which is the canonical binding site for aminoglycoside antibiotics. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to another to form a stable complex. Docking studies for 1,3-Di-HABA Kanamycin A would be modeled on the extensive research conducted on its parent compounds, kanamycin and amikacin (B45834). nih.gov Amikacin, which features a single L-gamma-amino-alpha-hydroxybutyryl (HABA) group at the N1 position, provides a crucial template for understanding the role of the HABA moiety. nih.gov

A crystal structure of amikacin complexed with the bacterial ribosomal A-site reveals that the kanamycin core binds in a manner nearly identical to the parent antibiotic. The HABA group, however, forms additional, specific interactions with the upper part of the A-site. nih.gov Specifically, it establishes two direct hydrogen bond contacts: one between its hydroxyl group (O2) and the N4 of cytosine 1496 (C1496), and another between its amino group (N4) and the O6 of guanine 1497 (G1497). nih.gov These extra interactions are credited with amikacin's higher affinity for the bacterial A-site compared to kanamycin. nih.gov

For this compound, which has two HABA groups, docking simulations would predict that the HABA group at the N1 position engages in similar interactions. The second HABA group at the 3'' position would be modeled to explore potential new interactions with adjacent nucleotides of the rRNA, potentially further enhancing binding affinity or altering the conformation of the binding pocket.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to observe the behavior of the ligand-receptor complex over time, providing insights into its stability and the dynamics of its interactions. A simulation of this compound bound to the ribosome would assess the stability of the predicted hydrogen bonds, calculate binding free energies, and reveal conformational changes in both the antibiotic and the rRNA. mdpi.com Such simulations, which can span from nanoseconds to microseconds, are critical for confirming that the docked pose is stable and for identifying key residues or nucleotides that contribute most to the binding energy.

| Compound Moiety | Interacting Ribosomal Residue (16S rRNA) | Predicted Interaction Type | Reference Compound |

|---|---|---|---|

| Kanamycin Core (Rings I, II, III) | A1408, A1492, A1493, G1494 | Hydrogen Bonds, Electrostatic | Kanamycin A, Amikacin |

| HABA Group at N1 Position | C1496, G1497 | Hydrogen Bonds | Amikacin nih.gov |

| HABA Group at 3'' Position | (Hypothetical) U1406, G1405 | Hydrogen Bonds (Predicted) | N/A |

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanics (QM) calculations offer a highly detailed view of a molecule's electronic properties, which govern its structure, stability, and reactivity. mdpi.com Methods like Density Functional Theory (DFT) are used to calculate properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential. nih.gov

For this compound, QM calculations would be employed to:

Determine Charge Distribution: Understanding the partial atomic charges across the molecule is crucial, as it dictates electrostatic interactions with the negatively charged phosphate (B84403) backbone of ribosomal RNA. The protonated amine groups are key to the initial binding and affinity of aminoglycosides.

Predict Reactivity: The locations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. This is vital for predicting susceptibility to enzymatic modification by Aminoglycoside Modifying Enzymes (AMEs), a primary mechanism of bacterial resistance. nih.gov For example, QM can help predict the reactivity of specific hydroxyl and amino groups that are targets for phosphorylation, acetylation, or nucleotidylation by AMEs. mdpi.com

Analyze Conformational Energies: QM methods can accurately calculate the energies of different possible conformations (rotations around single bonds) of the HABA side chains, helping to identify the most stable, low-energy shapes the molecule will adopt in solution and within a binding site.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly suited for studying the antibiotic within its biological target. mdpi.com In this approach, the antibiotic and the immediate interacting residues of the ribosome are treated with high-accuracy QM, while the rest of the protein and solvent are handled with more computationally efficient classical molecular mechanics (MM). nih.gov This allows for an accurate description of electronic effects like charge transfer and polarization during the binding event.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govnih.gov These models serve as 3D search queries for screening large compound databases to find novel, structurally diverse molecules with the potential for similar biological activity. acs.org

A pharmacophore model for this compound would be developed using a structure-based approach, derived from the known interactions of amikacin with the ribosomal A-site. nih.gov The key pharmacophoric features would include:

Hydrogen Bond Donors: Corresponding to the numerous amine and hydroxyl groups.

Hydrogen Bond Acceptors: Corresponding to the hydroxyl oxygens.

Positive Ionizable Features: Representing the protonated amine groups crucial for electrostatic interaction with rRNA.

Exclusion Volumes: Defining regions of space that must remain unoccupied to avoid steric clashes with the ribosome. nih.gov

The unique interactions of the HABA groups on amikacin would be explicitly encoded into the model. nih.gov This refined model could then be used in a virtual screening campaign to search libraries of natural products or synthetic compounds for new molecular scaffolds that match the pharmacophore. Hits from this screening would be subjected to further analysis, such as molecular docking and MD simulations, to prioritize them for chemical synthesis and biological testing.

| Pharmacophore Feature | Corresponding Chemical Group | Importance for Ribosomal Binding |

|---|---|---|

| Positive Ionizable (3-5 features) | Primary/Secondary Amines | Crucial for initial electrostatic attraction to rRNA phosphate backbone. |

| Hydrogen Bond Donor (6-8 features) | Amine (NH), Hydroxyl (OH) groups | Forms specific, directional contacts with rRNA bases. |

| Hydrogen Bond Acceptor (8-10 features) | Hydroxyl (OH) groups | Accepts hydrogen bonds from rRNA bases. |

| Exclusion Volumes | N/A (Represents shape of binding pocket) | Ensures steric compatibility with the A-site. |

In Silico Prediction of Resistance Pathways and Compound Vulnerability

A major challenge for any antibiotic is the development of bacterial resistance. For aminoglycosides, the most common mechanism is enzymatic modification by AMEs. mdpi.com Computational methods can be used to predict how susceptible a new compound like this compound might be to known resistance enzymes.

This in silico prediction involves several steps:

Database Mining: Using comprehensive databases like the Comprehensive Antibiotic Resistance Database (CARD), researchers can identify the genetic sequences of all known AMEs that inactivate kanamycin and its derivatives. oup.com

Homology Modeling: For enzymes without a known 3D structure, a model can be built based on the structure of a closely related enzyme.

Molecular Docking: this compound is then docked into the active site of each AME. The addition of the first HABA group at the N1 position in amikacin is known to sterically hinder the action of several AMEs that modify nearby groups. nih.gov Docking studies would predict whether the two HABA groups in this compound provide even greater protection against enzymatic modification.

Genotype-Phenotype Correlation: Rule-based algorithms can predict a resistance phenotype (e.g., resistance to amikacin) based on the presence of specific resistance genes detected in a bacterial genome. microbiologyresearch.org By analyzing the predicted interactions (or lack thereof) between this compound and the library of AMEs, it is possible to forecast its potential efficacy against strains that are resistant to older aminoglycosides. This analysis can highlight potential liabilities and guide the synthesis of derivatives designed to evade these resistance mechanisms. researchgate.net

Future Research Directions and Challenges for 1,3 Di Haba Kanamycin a Studies

Exploration of Novel Synthetic Pathways and Optimized Yields

The development of efficient and scalable synthetic routes for 1,3-Di-HABA Kanamycin (B1662678) A is a fundamental challenge. Current synthetic approaches often involve multi-step processes originating from Kanamycin A, which can be complex and result in modest yields. nih.govnih.gov Future research in this area should focus on several key aspects to enhance the accessibility of this compound for further studies.

Furthermore, the production of the Kanamycin A precursor itself can be a bottleneck. Research into metabolic engineering of Streptomyces kanamyceticus, the bacterium that produces Kanamycin, could lead to strains with enhanced production titers. nih.gov Optimizing fermentation conditions, such as media composition, pH, and aeration, has also been shown to significantly impact the yield of Kanamycin. thaiscience.info

| Synthetic Strategy | Potential Advantages | Challenges |

| Chemoenzymatic Synthesis | Higher selectivity, milder reaction conditions, fewer side products. | Enzyme discovery and engineering, process scale-up. |

| Optimized Chemical Synthesis | Utilizes established chemical principles. | Multi-step processes, use of protecting groups, potential for low yields. |

| Metabolic Engineering of S. kanamyceticus | Increased precursor availability. | Complex genetic modifications, strain stability. |

| Fermentation Optimization | Improved yield of the starting material. | Requires extensive process development and control. |

Elucidation of Potential Secondary or Unidentified Biological Targets

The primary biological target of Kanamycin A and other aminoglycosides is the 30S ribosomal subunit in bacteria, where they interfere with protein synthesis. nih.gov It is presumed that 1,3-Di-HABA Kanamycin A shares this primary mechanism of action. However, the full spectrum of its biological interactions may be more complex. Future research should aim to identify potential secondary or unidentified biological targets, which could provide insights into its specific activity profile and potential for off-target effects.

One area of investigation could be the interaction of this compound with other cellular components, such as bacterial cell membranes. Some studies have suggested that aminoglycosides can interact with anionic phospholipids, leading to disruptions in membrane integrity. nih.gov Investigating whether the HABA side chains of this compound modulate this interaction would be of interest.

Advanced proteomic and metabolomic approaches could also be employed to identify global changes in bacterial cells upon treatment with this compound. These techniques could reveal perturbations in cellular pathways beyond protein synthesis, hinting at additional molecular targets.

Strategies for Enhancing Intracellular Accumulation in Resistant Bacterial Strains

A significant challenge in the efficacy of antibiotics, including aminoglycosides, is their reduced intracellular accumulation in resistant bacterial strains. nih.govnih.gov This is often due to decreased permeability of the bacterial cell envelope or the active efflux of the drug by membrane-bound pumps. nih.govuea.ac.uk Strategies to enhance the intracellular concentration of this compound are therefore crucial for overcoming resistance.

One approach is the development of drug delivery systems, such as nanoparticles or liposomes, to encapsulate this compound. researchgate.net These carriers can protect the antibiotic from degradation and facilitate its entry into bacterial cells, potentially bypassing efflux pumps. researchgate.net Another strategy involves the chemical modification of the this compound structure to improve its uptake and reduce its recognition by efflux pumps.

Furthermore, understanding the dynamics of drug accumulation in different bacterial growth phases is important. nih.gov Research has shown that the balance between drug influx and efflux can vary depending on whether the bacteria are in an active growth phase or a stationary phase. nih.govuea.ac.uk Studies focused on the intracellular pharmacokinetics of this compound in various growth states of resistant bacteria would be highly informative.

| Strategy | Mechanism | Potential Outcome |

| Drug Delivery Systems | Encapsulation of the antibiotic to facilitate cell entry. | Increased intracellular concentration, protection from degradation. |

| Chemical Modification | Altering the molecular structure to enhance uptake and evade efflux. | Improved activity against resistant strains. |

| Understanding Growth Phase Dynamics | Characterizing drug accumulation in different bacterial growth states. | Optimization of treatment strategies. |

Development of Synergistic Molecular Interactions with Other Antimicrobial Agents or Resistance Modulators

The combination of antibiotics with other antimicrobial agents or compounds that modulate resistance can be a powerful strategy to combat drug-resistant bacteria. frontiersin.org Future research should explore the potential for synergistic interactions between this compound and other drugs.

One area of interest is the combination of this compound with beta-lactam antibiotics. This combination has been shown to be effective against some Gram-positive bacteria. Another promising approach is the co-administration of this compound with antimicrobial peptides. nih.govfrontiersin.org These peptides can disrupt the bacterial membrane, thereby facilitating the entry of the aminoglycoside into the cell. nih.gov

The use of resistance modulators, such as efflux pump inhibitors, in combination with this compound could also be explored. biointerfaceresearch.com By blocking the active removal of the antibiotic, these inhibitors can restore its intracellular concentration and efficacy. biointerfaceresearch.com Investigating these combinations could lead to the development of novel therapeutic strategies that are less prone to the development of resistance. nih.gov

Investigation into Biotechnological Applications beyond Direct Antimicrobial Action (e.g., as chemical probes)

Beyond its potential as an antimicrobial agent, this compound has applications in biotechnology. It is currently utilized as a high-quality reference standard for analytical method development, validation, and quality control in the pharmaceutical industry. aquigenbio.comaxios-research.com

A compelling future direction is the development of this compound derivatives as chemical probes to study aminoglycoside action and resistance. By attaching fluorescent dyes or affinity tags to the molecule, researchers could create tools to visualize its localization within bacterial cells, identify its binding partners, and investigate the dynamics of its interaction with the ribosome. This could provide valuable insights into the molecular mechanisms of aminoglycoside activity and the ways in which bacteria evade their effects.

Q & A

Q. What are the established synthesis routes for 1,3-Di-HABA Kanamycin A, and how do they impact downstream applications in molecular biology?

Methodological Answer: Synthesis typically involves selective modification of the kanamycin A scaffold at the 1- and 3-positions using HABA (hydroxyazobenzenearsonic acid) derivatives. The choice of protecting groups and reaction conditions (e.g., pH, temperature) critically influences yield and purity. For example, incomplete derivatization can lead to mixed products, complicating purification. Researchers should validate synthesis outcomes via HPLC coupled with mass spectrometry (LC-MS) to confirm structural integrity .

Q. How does this compound inhibit bacterial growth in plant tissue culture, and what are validated protocols for its use?

Methodological Answer: this compound binds to the 30S ribosomal subunit, inducing mRNA misreading and inhibiting protein synthesis. For plant tissue culture, a concentration range of 50–100 mg/L is commonly used to suppress Agrobacterium contamination while minimizing phytotoxicity. Pre-experiments with explants (e.g., cumin embryos) should include a dose-response analysis to determine the threshold for selective pressure without impairing regeneration (see Table 1 in ).

Q. What safety protocols are mandated for handling this compound in laboratory settings?

Methodological Answer: Per OSHA HCS guidelines, researchers must wear PPE (gloves, lab coats, eye protection) and avoid inhalation/ingestion. Storage requires a locked, temperature-controlled environment (-20°C for long-term stability). Emergency procedures include immediate rinsing for skin/eye contact and consultation with poison control centers for accidental ingestion .

Advanced Research Questions

Q. How can researchers optimize this compound’s transformation efficiency in CRISPR-Cas9-edited plant lines?

Methodological Answer: Transformation efficiency depends on plasmid design (e.g., npt II promoter strength) and kanamycin concentration gradients. Advanced workflows integrate qPCR to monitor transgene copy numbers and RNA-seq to assess off-target ribosomal stress. A recent study demonstrated that 75 mg/L kanamycin in Murashige and Skoog (MS) medium achieved 85% selection efficiency in Arabidopsis without suppressing callus growth .

Q. How should contradictory data on phytotoxicity thresholds in monocot vs. dicot systems be resolved?

Methodological Answer: Discrepancies arise from species-specific ribosomal binding affinities. For monocots (e.g., rice), lower thresholds (30–50 mg/L) are recommended due to heightened sensitivity. Researchers should employ factorial experimental designs with variables like explant age, light cycles, and auxin/cytokinin ratios. Statistical tools like Duncan’s Multiple Range Test (used in ) can identify significant differences between treatment groups.

Q. What analytical methods validate this compound purity in complex matrices (e.g., soil or serum)?

Methodological Answer: Ion-pair LC-MS with a CarboPac® MA1 column (USP L47) resolves kanamycin derivatives in <10 minutes. Validation parameters include peak asymmetry (<1.1), retention time RSD (<0.3%), and inter-day precision (RSD <2.3%). For soil samples, solid-phase extraction (SPE) with C18 cartridges removes interfering humic acids .

Q. How does this compound’s pharmacokinetic profile influence its use in in vivo bacterial resistance studies?

Methodological Answer: Low oral bioavailability (<20%) necessitates intravenous or intramuscular administration in animal models. Pharmacokinetic modeling (e.g., two-compartment analysis) should account for rapid renal excretion (t1/2 ≈2.5 hours) and tissue-specific accumulation. Researchers must adjust dosing schedules to maintain serum concentrations above the MIC (minimum inhibitory concentration) for target pathogens .

Data Interpretation & Experimental Design

Q. What statistical frameworks are optimal for analyzing dose-dependent growth inhibition in plant explants?

Methodological Answer: A completely randomized design (CRD) with three biological replicates per treatment minimizes variability. Data transformation (e.g., log-normalization) may be required for ANOVA, followed by post-hoc tests (e.g., Tukey’s HSD). For non-linear responses, sigmoidal curve fitting (IC50 calculation) is recommended .

Q. How can researchers distinguish between bacterial contamination resistance and true transgenic success in kanamycin-selected cultures?

Methodological Answer: False positives arise from endogenous bacterial resistance. Confirmatory assays include PCR amplification of the npt II gene and β-glucuronidase (GUS) staining. For high-throughput validation, fluorescence-activated cell sorting (FACS) with GFP-tagged constructs provides unambiguous selection .

Cross-Disciplinary Applications

Q. What synergies exist between this compound and nanomaterials in targeted drug delivery?

Methodological Answer: Recent studies encapsulate kanamycin derivatives in chitosan nanoparticles to enhance bioavailability and reduce nephrotoxicity. In vitro release kinetics (e.g., dialysis membrane method) and cytotoxicity assays (MTT) are critical for optimizing nanoparticle formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.